Cas no 150338-90-2 (N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide)
![N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide structure](https://ja.kuujia.com/scimg/cas/150338-90-2x500.png)
N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide 化学的及び物理的性質
名前と識別子
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- C2 L-erythro Ceramide (d18:1/2:0)
- Acetamide, N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-
- Acetyl-L-erythro-sphingosine
- MFCD00153903
- C2 Ceramide (d18:1/2:0)
- N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
- 150338-90-2
- CHEMBL1221816
- N-Acetyl-D-sphingosine
- Acetyl ceramide
- (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol
- N-acetyl-d-sphin-gosine
- N-Acetyl-D-sphingosine, >=97% (TLC), powder
- N-((2R,3S,E)-1,3-dihydroxyoctadec-4-en-2-yl)acetamide
- N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide
- N-Acetyl-D-sphingosine, >=98.0% (TLC)
-
- インチ: 1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m1/s1
- InChIKey: BLTCBVOJNNKFKC-HEQKZDDYSA-N
- ほほえんだ: C(N[C@H](CO)[C@@H](O)/C=C/CCCCCCCCCCCCC)(=O)C
計算された属性
- せいみつぶんしりょう: 341.29299411g/mol
- どういたいしつりょう: 341.29299411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 16
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EQEA-1mg |
N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide |
150338-90-2 | ≥98% | 1mg |
$241.00 | 2024-06-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65658-1mg |
C2 L-erythro Ceramide (d18:1/2:0) |
150338-90-2 | 98% | 1mg |
¥2285.00 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21978-1mg |
N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide |
150338-90-2 | 99% | 1mg |
¥4512.0 | 2023-09-09 | |
A2B Chem LLC | AX66210-1mg |
N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide |
150338-90-2 | ≥98% | 1mg |
$166.00 | 2024-04-20 | |
Larodan | 56-1402-1-1mg |
Acetyl-L-erythro-sphingosine |
150338-90-2 | >99% | 1mg |
€216.00 | 2025-03-07 |
N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide 関連文献
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Yelim Yi,Yuxi Lin,Jiyeon Han,Hyuck Jin Lee,Nahye Park,Geewoo Nam,Young S. Park,Young-Ho Lee,Mi Hee Lim Chem. Sci. 2021 12 2456
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M. Licciardi,C. Scialabba,C. Sardo,G. Cavallaro,G. Giammona J. Mater. Chem. B 2014 2 4262
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M. Licciardi,C. Scialabba,C. Sardo,G. Cavallaro,G. Giammona J. Mater. Chem. B 2014 2 4262
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Romina Zanabria,Angela M. Tellez,Mansel Griffiths,Milena Corredig Food Funct. 2013 4 222
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Mladen Korbelik,Wei Zhang,Duska Separovic Photochem. Photobiol. Sci. 2012 11 779
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8. Multilamellar ceramide core-structured microvehicles with substantial skin barrier function recoveryKyounghee Shin,Kun Bong Lee,Jee-Hyun Hwang,Boryeong Lee,Hyunsun Ryu,Minjoo Noh,Jun Bae Lee,Yoon Sung Nam,Kyung-Min Lim,Jin Woong Kim J. Mater. Chem. B 2023 11 2135
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You-Hwan Son,Man park,Young Bin Choy,Hye Ryung Choi,Dong Seok Kim,Kyoung Chan Park,Jin-Ho Choy Chem. Commun. 2007 2799
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Ya Zhang,Jian Liu,Genxiang Mao,Jihui Zuo,Shijun Li,Yue Yang,Ronald W. Thring,Mingjiang Wu,Haibin Tong Food Funct. 2021 12 8440
N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamideに関する追加情報
N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide and Its Significance in Modern Chemical Biology
N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide, a compound with the CAS number 150338-90-2, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its complex stereochemistry and functional groups, has garnered attention due to its potential applications in pharmaceutical research and drug development. The intricate structure of this molecule, featuring a chiral center at the 1R configuration and specific double bond orientations, makes it a subject of interest for synthetic chemists and biologists alike.
The chemical formula of N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide underscores its molecular complexity. The presence of multiple stereocenters and functional groups such as hydroxyl and hydroxymethyl groups contributes to its unique reactivity and biological properties. This compound belongs to a class of molecules that have been extensively studied for their roles in modulating various biological pathways. The stereochemistry of this molecule is particularly crucial, as it can significantly influence the pharmacological activity and interactions with biological targets.
In recent years, there has been a surge in research focused on understanding the role of natural products and their derivatives in drug discovery. N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide is one such derivative that has shown promise in preclinical studies. Its structural features suggest potential applications in the treatment of various diseases, including inflammatory disorders and cancer. The compound's ability to interact with specific enzymes and receptors has been a focal point for researchers aiming to develop novel therapeutic agents.
One of the most intriguing aspects of N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide is its biosynthetic origin. This compound can be derived from plant sources or synthesized through complex organic reactions. The biosynthetic pathways leading to such molecules often involve enzymatic catalysis, which can provide insights into the development of synthetic methods that mimic natural processes. Understanding these pathways not only aids in the production of the compound but also enhances our knowledge of natural product chemistry.
The pharmacological properties of N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide have been explored in several recent studies. These studies have highlighted its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. Additionally, preliminary data suggest that this compound may have chemopreventive properties, making it a candidate for further investigation in oncology research. The exact mechanisms by which this compound exerts its effects are still under investigation but are likely related to its interactions with cellular signaling pathways.
Synthetic chemistry plays a pivotal role in the development of new pharmaceuticals. The synthesis of N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it possible to produce this compound with high enantiomeric purity. Techniques such as asymmetric synthesis and chiral resolution have been employed to achieve the desired stereochemical configuration. These advancements not only facilitate research but also pave the way for industrial-scale production if future clinical trials prove successful.
The use of computational tools has also been instrumental in studying N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and help identify potential lead compounds for further optimization. The integration of computational chemistry with traditional experimental approaches has become a cornerstone of modern drug discovery.
In conclusion, N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-acetamide is a remarkable molecule with significant potential in the field of chemical biology. Its complex structure and functional groups make it a valuable tool for researchers exploring new therapeutic agents. As our understanding of its pharmacological properties continues to grow, so does the likelihood that this compound will play a role in future medical treatments. The ongoing research into this molecule underscores the importance of interdisciplinary approaches in advancing our knowledge of natural products and their derivatives.
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